
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a complex organic compound with a unique structure that includes a methoxy group, a tetrahydroquinoline core, and an amine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydroquinoline core to a fully saturated quinoline.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Research: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine: Lacks the methoxy group, which may result in different biological activity.
4-methoxyquinoline: Lacks the tetrahydro and amine groups, leading to different chemical properties and reactivity.
Uniqueness
4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is unique due to its combination of a methoxy group, a tetrahydroquinoline core, and an amine group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
属性
CAS 编号 |
5591-57-1 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC 名称 |
4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C15H18N2O/c1-18-13-9-5-7-11-14(16)10-6-3-2-4-8-12(10)17-15(11)13/h5,7,9H,2-4,6,8H2,1H3,(H2,16,17) |
InChI 键 |
BPRRILISANCROT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C(C3=C(CCCCC3)N=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



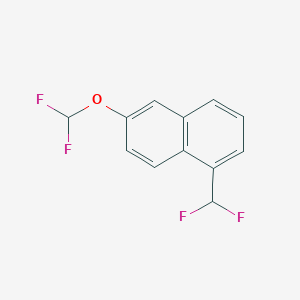


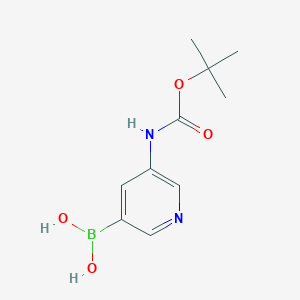
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)

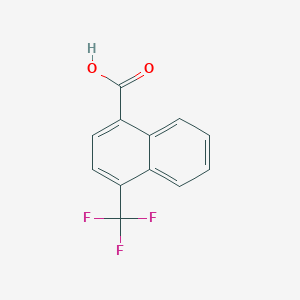
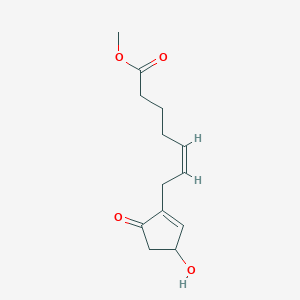
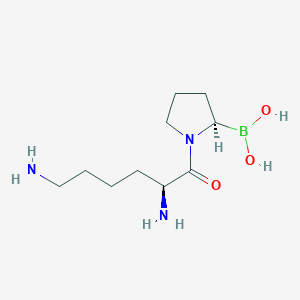
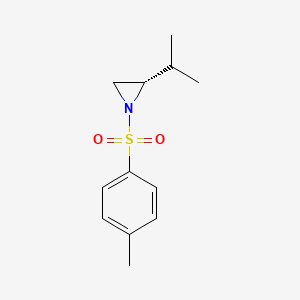

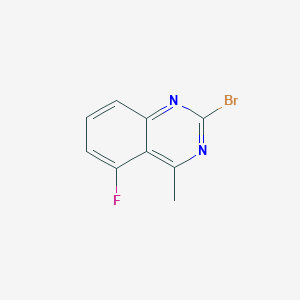
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871477.png)
